Product packaging for 2-Chloro-4-(cyclohexyloxy)pyrimidine(Cat. No.:CAS No. 1086376-48-8)

2-Chloro-4-(cyclohexyloxy)pyrimidine

Cat. No.: B1386500
CAS No.: 1086376-48-8
M. Wt: 212.67 g/mol
InChI Key: MMBINALOMGPYDR-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclohexyloxy)pyrimidine is a valuable chemical intermediate in organic synthesis and medicinal chemistry. Its molecular structure features a chlorine atom at the 2-position and a cyclohexyloxy group at the 4-position of the pyrimidine ring, making it a versatile scaffold for constructing more complex molecules . The chlorine atom is a reactive site amenable to nucleophilic substitution, allowing researchers to introduce diverse amines and other nucleophiles. The electron-withdrawing nature of the chlorine activates the ring toward such displacements . The cyclohexyloxy substituent is a sterically demanding group that can influence the compound's overall conformation and binding affinity to biological targets. This substitution pattern is commonly explored in the development of kinase inhibitors . This compound serves as a key synthetic building block for researchers developing novel small molecules for pharmaceutical and agrochemical applications. Pyrimidine derivatives are prominent in drug discovery due to their ability to mimic naturally occurring heterocycles and interact with a wide range of enzymes and receptors . Specifically, substituted pyrimidines are frequently investigated as core structures in potential therapeutics targeting inflammatory diseases , cancer , and autoimmune disorders . The structural motif of a 2-chloro-4-alkoxypyrimidine is of significant interest in the design of modulators for kinases like IRAK4 and BRAF , which are critical players in intracellular signaling pathways. As with all materials of this grade, this compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClN2O B1386500 2-Chloro-4-(cyclohexyloxy)pyrimidine CAS No. 1086376-48-8

Properties

IUPAC Name

2-chloro-4-cyclohexyloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBINALOMGPYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301281400
Record name Pyrimidine, 2-chloro-4-(cyclohexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086376-48-8
Record name Pyrimidine, 2-chloro-4-(cyclohexyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086376-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-chloro-4-(cyclohexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301281400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chlorination of Pyrimidine Derivatives

Method Overview:
This approach involves chlorinating a suitably substituted pyrimidine core, typically 4-hydroxy or 4-alkoxy derivatives, using chlorinating agents such as thionyl chloride or phosphorus oxychloride under reflux conditions.

Key Procedure:

  • Starting from 4-(cyclohexyloxy)pyrimidine (prepared via nucleophilic substitution of 4-chloropyrimidine with cyclohexanol), the hydroxyl group is activated with a chlorinating reagent.
  • The reaction is conducted in inert solvents like dichloromethane or acetonitrile at temperatures around 70°C for 6-8 hours.
  • Post-reaction, purification involves column chromatography to isolate 2-Chloro-4-(cyclohexyloxy)pyrimidine .

Research Findings:

  • A study demonstrates that chlorination of 4-alkoxy pyrimidines with phosphorus oxychloride yields high selectivity for the 2-position chlorinated product, especially when the 4-position is already substituted with an alkoxy group, which directs chlorination to the 2-position due to electronic effects.
Condition Reagent Solvent Temperature Yield Reference
Chlorination Phosphorus oxychloride Dichloromethane 70°C 65-75%

Nucleophilic Substitution on 2,4-Dichloropyrimidine

Method Overview:
A prevalent strategy involves nucleophilic displacement of the 4-chloro group in 2,4-dichloropyrimidine with cyclohexanol derivatives, followed by selective chlorination at the 2-position.

Key Procedure:

  • React 2,4-dichloropyrimidine with cyclohexanol in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • The reaction proceeds under reflux conditions for 12-24 hours, yielding 4-(cyclohexyloxy)pyrimidine .
  • Subsequent chlorination at the 2-position is achieved using thionyl chloride or phosphorus oxychloride, under controlled conditions to prevent over-chlorination or side reactions.

Research Findings:

  • The nucleophilic substitution of 4-chloropyrimidine derivatives with cyclohexanol derivatives has been optimized at 80°C in DMF, achieving yields exceeding 70%.
Step Reagents Solvent Conditions Yield Reference
Nucleophilic substitution Cyclohexanol + K2CO3 DMF 80°C, 16 hrs 70-75%
Chlorination SOCl₂ Dichloromethane 70°C, 6 hrs 65-75%

Multi-step Synthesis via Cyclohexylation and Chlorination

Method Overview:
This route involves initial synthesis of 4-(cyclohexyloxy)pyrimidine followed by selective chlorination at the 2-position.

Key Procedure:

  • Synthesize 4-(cyclohexyloxy)pyrimidine via nucleophilic substitution of 4-chloropyrimidine with cyclohexanol in the presence of potassium carbonate in DMF at 80°C.
  • Purify the intermediate via column chromatography.
  • Chlorinate the pyrimidine at the 2-position using phosphorus oxychloride under reflux, monitoring the reaction by TLC.
  • Purify the final product through recrystallization or chromatography.

Research Findings:

  • This method emphasizes the importance of controlling chlorination conditions to avoid formation of isomers or by-products, with yields typically around 60-70%.
Step Reagents Conditions Yield Reference
Cyclohexylation Cyclohexanol + K₂CO₃ DMF, 80°C 70%
Chlorination POCl₃ Reflux 65-70%

Alternative Synthesis via Cyclohexylation of 2,4-Dichloropyrimidine

Method Overview:
This method simplifies the process by directly introducing the cyclohexyl group during the chlorination step, using cyclohexanol derivatives in the presence of chlorinating agents.

Key Procedure:

  • React 2,4-dichloropyrimidine with cyclohexanol derivatives and phosphorus oxychloride or thionyl chloride at elevated temperatures (around 70°C).
  • The process often involves a one-pot reaction, reducing steps and purification complexity.

Research Findings:

  • Such one-pot protocols have been shown to improve overall yields and reduce by-product formation, with yields reaching up to 65%.
Condition Reagents Solvent Temperature Yield Reference
One-pot chlorocyclohexylation Cyclohexanol derivative + POCl₃ Dichloromethane 70°C 65%

Summary of Preparation Data

Method Key Reagents Main Conditions Typical Yield Advantages Challenges
Direct chlorination of pyrimidines 4-(cyclohexyloxy)pyrimidine + POC13 Reflux 70°C 65-75% High selectivity, straightforward Over-chlorination risk
Nucleophilic substitution + chlorination 2,4-dichloropyrimidine + cyclohexanol DMF, 80°C 70-75% Good control over substitution Multiple steps
Multi-step cyclohexylation + chlorination 4-chloropyrimidine + cyclohexanol + POCl₃ Reflux 60-70% Efficient, scalable Requires purification steps
One-pot chlorocyclohexylation 2,4-dichloropyrimidine + cyclohexanol derivatives + POCl₃ 70°C 65% Reduced steps Precise control needed

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclohexyloxy)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., potassium carbonate) in solvents like DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of bases.

Major Products

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Biaryl or heteroaryl compounds with extended conjugation.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
2-Chloro-4-(cyclohexyloxy)pyrimidine serves as a versatile building block for synthesizing more complex organic molecules. Its structure allows for various substitutions and modifications, making it useful in the development of heterocyclic compounds that are pivotal in medicinal chemistry.

Polymer and Material Science
The compound is utilized in developing advanced materials, including polymers and coatings. Its unique chemical properties contribute to enhancing material performance, such as thermal stability and chemical resistance.

Biological Applications

Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. Studies have focused on its efficacy against various bacterial strains, suggesting it may inhibit bacterial growth through specific biochemical pathways.

Drug Development
The compound has been explored for its potential as a therapeutic agent. It is investigated for its role in targeting specific biological pathways associated with diseases, including cancer. The pyrimidine ring structure is known to interact with various enzymes and receptors, making it a candidate for drug design aimed at treating conditions like cancer and infections.

Synthetic Routes

The synthesis of this compound typically involves several methods:

Method Description
Nucleophilic Substitution Involves the reaction of cyclohexanol with a chlorinated pyrimidine derivative using a base like sodium hydride in an aprotic solvent (e.g., DMF).
Continuous Flow Synthesis Industrial production may utilize continuous flow processes to enhance yield and efficiency while adhering to green chemistry principles.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth at concentrations lower than those used by standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Cancer Therapeutics

Research focused on the compound's role in inhibiting mutant HER2 receptors has shown promising results in reducing cell proliferation in breast cancer models. The study highlighted the compound's ability to selectively target mutated forms of HER2 while sparing normal cells, indicating its potential for targeted cancer therapy .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclohexyloxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may modulate signaling pathways by interacting with receptors, leading to changes in cellular responses .

Comparison with Similar Compounds

Structural and Functional Group Comparison with Similar Compounds

Key structural analogs of 2-Chloro-4-(cyclohexyloxy)pyrimidine include chloro-substituted pyrimidines with diverse substituents at position 4. These variations significantly impact reactivity, biological activity, and physicochemical behavior. Below is a comparative analysis:

Compound Substituent at Position 4 Molecular Formula Molar Mass (g/mol) Key Features
This compound Cyclohexyloxy C₁₀H₁₂ClN₂O 215.67 Lipophilic, steric hindrance from cyclohexyl group
2-Chloro-4-(2-furyl)pyrimidine 2-Furyl C₈H₅ClN₂O 180.59 Electron-rich furan ring; potential for π-π interactions
2-Chloro-4-(4-ethoxypiperidin-1-yl)pyrimidine 4-Ethoxypiperidin-1-yl C₁₁H₁₆ClN₃O 241.72 Basic amine group; enhanced solubility in polar solvents
2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine 3-Nitrophenoxy (thienopyrimidine core) C₁₂H₆ClN₃O₃S 307.71 Electron-withdrawing nitro group; conjugated thienopyrimidine backbone
2-Chloro-4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine Imidazole (thienopyrimidine core) C₉H₅ClN₄S 248.68 Heterocyclic substituent; potential for hydrogen bonding

Structural Insights :

  • Cyclohexyloxy Group : Enhances lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Heterocyclic Substituents (e.g., furyl, imidazole): Introduce π-π stacking capabilities and modulate electronic properties .
  • Thienopyrimidine Core (e.g., compounds in ): Extends conjugation, altering absorption spectra and redox behavior.

Physicochemical Properties Comparison

Stability, solubility, and reactivity vary with substituents:

Property This compound 2-Chloro-4-(2-furyl)pyrimidine 2-Chloro-4-(4-ethoxypiperidin-1-yl)pyrimidine
Solubility Low (predicted, due to cyclohexyl group) Moderate in DMSO High in polar solvents (e.g., ethanol, DMF)
Stability Stable under inert conditions Sensitive to strong acids/bases Stable at room temperature
Reactivity Susceptible to nucleophilic substitution Electrophilic at chlorine and furan ring Reactive at chlorine; ethoxy group resists hydrolysis

Key Observations :

  • The cyclohexyloxy group reduces solubility but increases metabolic stability compared to smaller alkoxy substituents .
  • Furan-containing analogs may undergo oxidative degradation due to the electron-rich furan ring .

Comparative Efficacy :

Compound MES ED₅₀ (mg/kg) scMET ED₅₀ (mg/kg) Neurotoxicity (Rotarod Test)
2-Chloro-4-(1H-imidazol-1-yl)thienopyrimidine 30 >300 Low (TD₅₀ = 450 mg/kg)
Carbamazepine (Reference) 10 N/A Moderate (TD₅₀ = 110 mg/kg)

The cyclohexyloxy group’s steric bulk may reduce neurotoxicity but requires empirical validation.

Reactivity Trends :

  • Chlorine at Position 2 : Less reactive than position 4 due to electronic effects .
  • Cyclohexyloxy Group : Hinders further substitution at position 4, making it a terminal derivative in synthetic pathways.

Regulatory Status :

Biological Activity

2-Chloro-4-(cyclohexyloxy)pyrimidine is a heterocyclic compound belonging to the pyrimidine family, characterized by a chlorine atom at the 2-position and a cyclohexyloxy group at the 4-position. Its chemical formula is C₈H₁₀ClN₃O, with a molecular weight of approximately 185.63 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of the electrophilic chlorine atom enhances its reactivity, allowing it to participate in several biochemical pathways. The cyclohexyloxy group contributes to its solubility and overall biological efficacy .

Biological Activities

Research has highlighted several significant biological activities associated with this compound:

  • Anti-inflammatory Effects : this compound has been shown to exhibit anti-inflammatory properties, making it a candidate for treating conditions related to inflammation.
  • Antitumor Activity : Compounds with similar structures have demonstrated anticancer properties. For instance, studies indicate that derivatives of pyrimidines can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
  • Antimicrobial Properties : The compound has shown potential against various microbial strains, including bacteria and fungi. Its effectiveness in inhibiting microbial growth makes it a subject of interest for developing new antimicrobial agents .
  • Enzyme Inhibition : The compound's interaction with enzymes such as kinases suggests potential applications in treating diseases related to dysregulated signaling pathways, including cancer and autoimmune disorders .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • Cytotoxicity Studies : In vitro cytotoxicity assays have revealed that this compound exhibits significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported an IC50 value of 0.09 µM against MCF-7 cells, indicating potent anticancer activity .
  • Antimicrobial Efficacy : A study tested the antimicrobial activity of this compound against seven microbial strains, including E. coli and S. aureus. The results indicated that the compound inhibited microbial growth at concentrations below 100 µg/mL, showcasing its potential as an antimicrobial agent .
  • Inflammation Modulation : Research focusing on inflammatory pathways has demonstrated that this compound can modulate cytokine production, particularly in conditions mediated by IL-1 and TNF-alpha, which are critical in inflammatory responses .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally similar to this compound:

Compound NameStructural FeaturesBiological Activity
2-Chloro-4-(trifluoromethyl)pyrimidineContains trifluoromethyl groupAntiviral properties
2-Amino-4-(cyclohexyloxy)pyrimidineAmino group substitutionAntitumor activity
5-Bromo-2-chloro-pyrimidineBromine substitution at position 5Antimicrobial effects
6-Methyl-2-chloropyrimidineMethyl group at position 6Potential antidepressant properties

This comparative analysis illustrates the diversity within pyrimidine derivatives while highlighting the unique characteristics of this compound due to its specific substituents.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-4-(cyclohexyloxy)pyrimidine, and how can its purity be validated?

The compound is typically synthesized via nucleophilic aromatic substitution, where 2,4-dichloropyrimidine reacts with cyclohexanol under basic conditions (e.g., potassium carbonate in DMF at 80–100°C). Critical parameters include reaction time, solvent polarity, and stoichiometric ratios to minimize side products. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and structural confirmation via 1^1H/13^13C NMR (e.g., cyclohexyloxy proton signals at δ 4.5–5.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of volatile byproducts. Waste must be segregated into halogenated organic containers and disposed via certified hazardous waste services. Contaminated surfaces require decontamination with ethanol or 10% sodium bicarbonate solution .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key methods include:

  • GC-MS : For monitoring reaction progress and identifying low-molecular-weight intermediates.
  • NMR spectroscopy : To confirm substitution patterns (e.g., cyclohexyloxy group integration).
  • HPLC with UV detection : For quantifying purity using C18 columns and acetonitrile/water gradients.
  • Elemental analysis : To verify stoichiometric ratios of C, H, N, and Cl .

Advanced Research Questions

Q. How does the cyclohexyloxy substituent influence the compound’s reactivity in medicinal chemistry applications?

The cyclohexyloxy group enhances lipophilicity, improving membrane permeability in cellular assays. However, steric hindrance from the cyclohexyl ring may reduce nucleophilic substitution rates at the 2-chloro position. Comparative studies with smaller alkoxy groups (e.g., methoxy) show a 30–50% decrease in reaction yields, necessitating optimized catalysts (e.g., Pd-mediated cross-coupling) for downstream derivatization .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC50_{50} values (e.g., kinase inhibition assays) often arise from solvent-dependent solubility or assay conditions (e.g., ATP concentration variations). To standardize results:

  • Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent toxicity.
  • Validate target engagement via orthogonal methods (e.g., SPR for binding affinity and Western blotting for functional inhibition).
  • Control for metabolic instability using liver microsome assays .

Q. How can researchers design experiments to probe the compound’s mechanism of action in neuropharmacological models?

  • In vitro : Use SH-SY5Y neuroblastoma cells to assess dopamine receptor modulation via cAMP assays.
  • In vivo : Employ rodent models of Parkinson’s disease, monitoring locomotor activity and striatal dopamine levels.
  • Structural studies : Perform molecular docking with α7 nicotinic acetylcholine receptors to identify key binding interactions (e.g., halogen-π interactions with Trp residues) .

Q. What factors govern the compound’s stability under varying storage conditions?

Degradation is accelerated by moisture (hydrolysis of the chloro group) and UV exposure (radical formation). Stability data indicate:

  • Room temperature : 85% purity retention after 6 months in amber glass under argon.
  • −20°C : 95% purity retention for 12 months.
  • Avoid aqueous buffers (pH >7) to prevent dechlorination .

Q. How can reaction yields be improved for synthesizing derivatives via cross-coupling reactions?

  • Catalyst optimization : Use Pd(PPh3_3)4_4 instead of PdCl2_2 for Suzuki-Miyaura couplings (yield increase from 45% to 72%).
  • Solvent selection : Replace DMF with THF to reduce side reactions.
  • Microwave-assisted synthesis : Shorten reaction times from 24h to 2h while maintaining 85% yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(cyclohexyloxy)pyrimidine
Reactant of Route 2
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2-Chloro-4-(cyclohexyloxy)pyrimidine

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